

2,2,3,3-Tetrafluoro-1,4-butanediol safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2,3,3-Tetrafluoro-1,4-butanediol

Cat. No.: B1295199

[Get Quote](#)

An In-depth Technical Guide to the Safety and Handling of **2,2,3,3-Tetrafluoro-1,4-butanediol**

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for **2,2,3,3-Tetrafluoro-1,4-butanediol** (CAS RN: 425-61-6), a fluorinated diol used in the synthesis of various specialty polymers and other chemical intermediates.[1][2] Adherence to the safety protocols outlined in this document is crucial for minimizing risks in a laboratory and research setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2,2,3,3-Tetrafluoro-1,4-butanediol** is presented in Table 1. This data is essential for understanding its behavior and for making informed decisions regarding handling and storage.

Table 1: Physical and Chemical Properties of **2,2,3,3-Tetrafluoro-1,4-butanediol**

Property	Value
Molecular Formula	C ₄ H ₆ F ₄ O ₂
Molecular Weight	162.08 g/mol
Appearance	White to almost white crystalline powder or solid.
Melting Point	77-82 °C (lit.)
Boiling Point	110-112 °C at 13 mmHg (lit.)
Water Solubility	Soluble
pKa (Predicted)	12.83 ± 0.10
Storage Class	11 - Combustible Solids

Source: PubChem, Sigma-Aldrich

Hazard Identification and Classification

2,2,3,3-Tetrafluoro-1,4-butanediol is classified as a hazardous chemical. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized in Table 2.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

Source: PubChem, Synquest Labs[3][4]

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate level of personal protective equipment. The recommended PPE is detailed in Table 3.

Table 3: Recommended Personal Protective Equipment

Protection Type	Specification
Eye/Face Protection	Safety glasses with side-shields or goggles.
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.
Respiratory Protection	For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Source: Sigma-Aldrich, Fisher Scientific[1][5]

Engineering Controls

Work with **2,2,3,3-Tetrafluoro-1,4-butanediol** should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5] Eyewash stations and safety showers must be readily accessible in the work area.

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#) Keep away from incompatible materials such as strong oxidizing agents and acids.[\[2\]](#)

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

First Aid Measures

Table 4: First Aid Procedures

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact	Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Source: Synquest Labs, Fisher Scientific[\[4\]](#)[\[5\]](#)

Fire-Fighting Measures

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[\[4\]](#) Firefighters should wear self-contained breathing apparatus (SCBA)

and full protective clothing. Thermal decomposition may produce hazardous products including carbon oxides and hydrogen fluoride.[\[4\]](#)

Accidental Release Measures

For a spill, wear appropriate personal protective equipment and ensure adequate ventilation.[\[4\]](#) Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, labeled container for disposal.[\[4\]](#) Prevent the material from entering drains or waterways.

Experimental Protocols for Safety Assessment

While specific toxicological data for **2,2,3,3-Tetrafluoro-1,4-butanediol** is not extensively available in the public domain, standardized protocols are used to assess the skin and eye irritation potential of chemicals. The following sections describe the methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical by assessing its effect on a reconstructed human epidermis model.

Methodology:

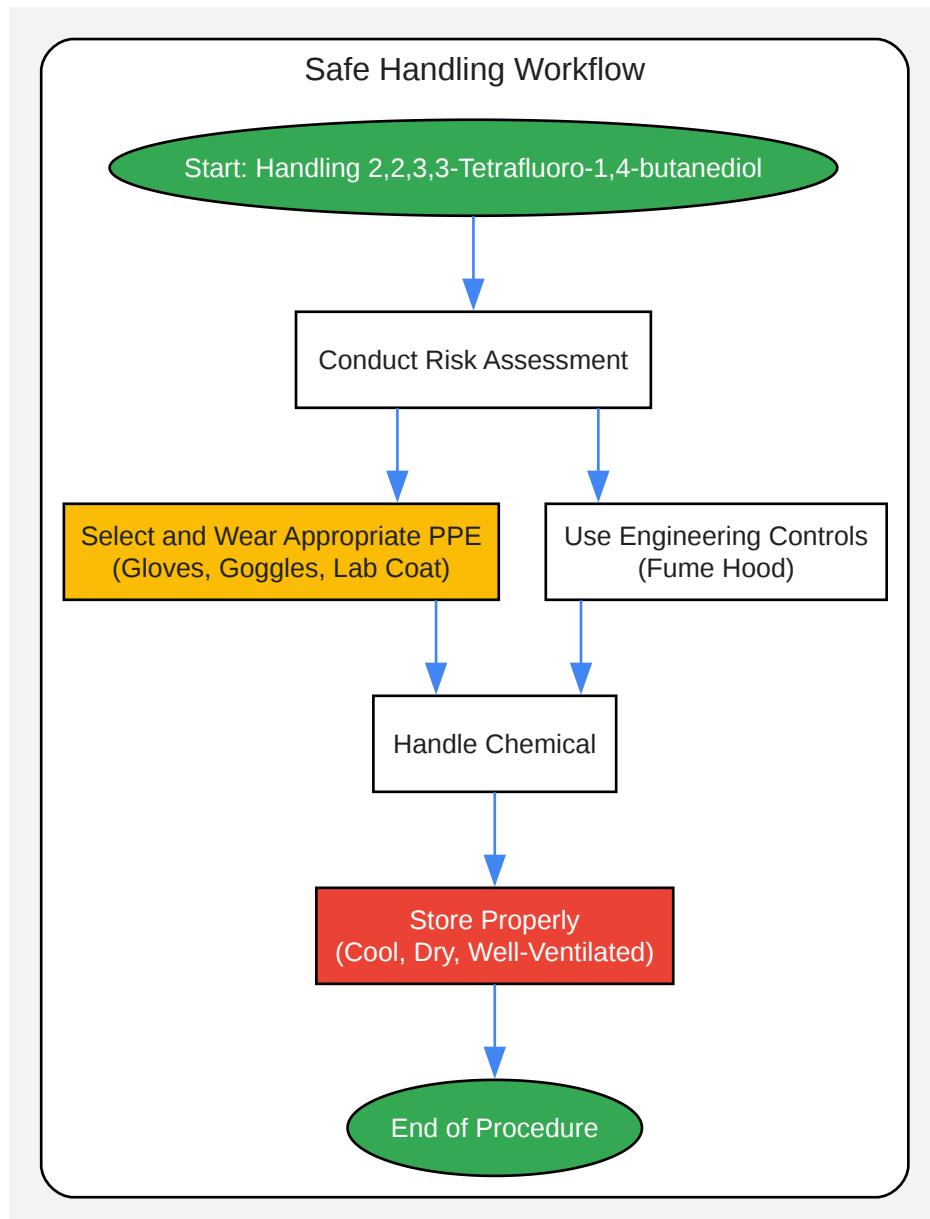
- Tissue Preparation: Three-dimensional reconstructed human epidermis (RhE) tissue models are equilibrated in culture medium.
- Chemical Application: A small amount of the test chemical (**2,2,3,3-Tetrafluoro-1,4-butanediol**) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also tested in parallel.
- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).
- Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are transferred to fresh medium and incubated for a further period (e.g., 42 hours) to allow for recovery.

- **Viability Assessment:** Cell viability is determined using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells.
- **Data Interpretation:** The percentage of viable cells in the tissues treated with the test chemical is compared to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below a certain threshold (typically $\leq 50\%$).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD Guideline 492)

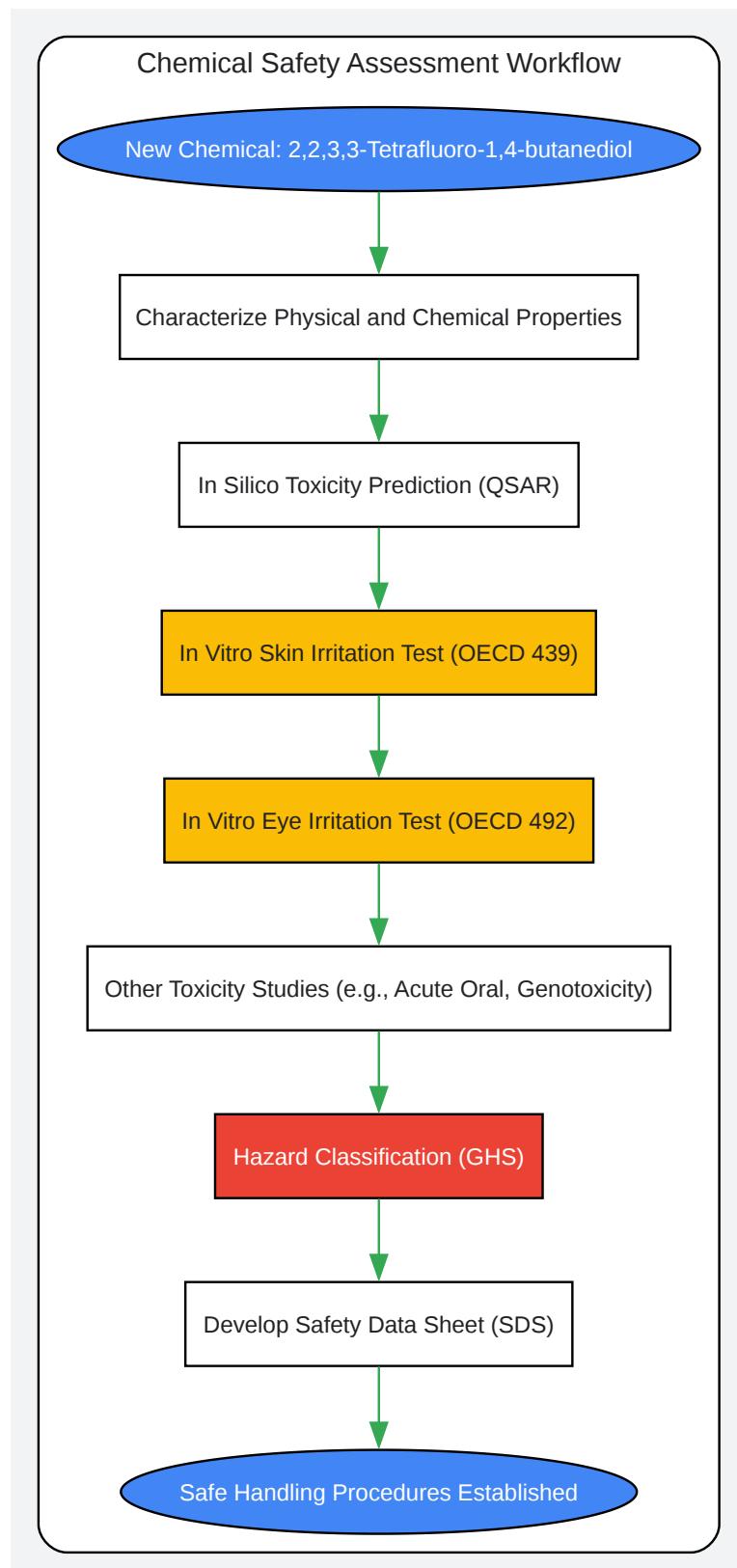
This in vitro test evaluates the potential of a chemical to cause serious eye damage.

Methodology:


- **Tissue Preparation:** Reconstructed human cornea-like epithelium (RhCE) tissue models are equilibrated.
- **Chemical Application:** The test chemical is applied to the surface of the RhCE tissue. Negative and positive controls are included.
- **Incubation and Rinsing:** The tissues are exposed to the chemical for a specified duration, followed by a thorough rinsing.
- **Viability Assessment:** Similar to the skin irritation test, cell viability is measured using the MTT assay.
- **Data Interpretation:** The chemical is classified based on the reduction in tissue viability. A significant reduction in viability indicates the potential for serious eye damage.

Disposal Considerations

2,2,3,3-Tetrafluoro-1,4-butanediol is a halogenated organic compound and should be disposed of as hazardous waste.^[6] It is crucial to segregate halogenated waste from non-halogenated waste streams to ensure proper disposal.^{[6][7]} Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.^[8]


Logical and Experimental Workflows

The following diagrams illustrate the logical flow for safe handling and a general workflow for the safety assessment of a chemical like **2,2,3,3-Tetrafluoro-1,4-butanediol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **2,2,3,3-Tetrafluoro-1,4-butanediol**.

[Click to download full resolution via product page](#)

Caption: General workflow for assessing the safety of a chemical.

Environmental Fate

Specific data on the environmental fate of **2,2,3,3-Tetrafluoro-1,4-butanediol** is limited. However, as a per- and polyfluoroalkyl substance (PFAS), it is expected to be persistent in the environment.^[9] Fluorinated organic compounds are generally resistant to degradation.^[10] Care should be taken to prevent its release into the environment, as the long-term ecological effects are not well understood.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All users should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier and follow all applicable safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,2,3,3-四氟-1,4-丁二醇 | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Assessment of test method variables for in vitro skin irritation testing of medical device extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Update: Vyzulta and Rhopressa - American Academy of Ophthalmology [aao.org]
- 5. The signs of ocular-surface disorders after switching from latanoprost to tafluprost/timolol fixed combination: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ethz.ch [ethz.ch]
- 7. uakron.edu [uakron.edu]
- 8. benchchem.com [benchchem.com]
- 9. bepls.com [bepls.com]
- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2,2,3,3-Tetrafluoro-1,4-butanediol safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295199#2-2-3-3-tetrafluoro-1-4-butanediol-safety-and-handling\]](https://www.benchchem.com/product/b1295199#2-2-3-3-tetrafluoro-1-4-butanediol-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com